Tert-butyl 3-[(tert-butoxycarbonyl)oxy]azetidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-[(2-methylpropan-2-yl)oxycarbonyloxy]azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)18-10(15)14-7-9(8-14)17-11(16)19-13(4,5)6/h9H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOOGHIVXWVYDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization and Deprotection Strategy
This method involves multi-step synthesis starting from halogenated precursors and ammonium salts, followed by deprotection and functionalization.
Steps :
- Cyclization : Reacting 1,3-dichloro-2,2-dimethylpropane with benzylamine in the presence of potassium iodide and sodium carbonate yields 1-benzyl-3,3-dimethoxy-azetidine (IIIa) (58% yield).
- Hydrogenolysis : Palladium-carbon catalyzed hydrogenation removes the benzyl group, forming 3,3-dimethoxy-azetidine (IVa) (89% yield).
- Boc Protection : Treatment with Boc anhydride in dichloromethane and triethylamine produces 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine (Va) (91% yield).
- Acid Hydrolysis : Citric acid-mediated hydrolysis of Va yields tert-butyl 3-oxoazetidine-1-carboxylate (Ia) (85.4% yield).
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Benzylamine, KI, Na₂CO₃, DMF, 50–100°C | 58% |
| Hydrogenolysis | Pd/C, H₂, ethanol, 60–80°C | 89% |
| Boc Protection | Boc₂O, TEA, CH₂Cl₂, 10–40°C | 91% |
| Acid Hydrolysis | 10% Citric acid, ethyl acetate, 20–40°C | 85.4% |
Grignard Reaction with Subsequent Boc Protection
This approach utilizes Grignard reagents to functionalize the azetidine ring, followed by Boc protection.
- Grignard Addition : Methyl magnesium bromide reacts with tert-butyl 3-oxoazetidine-1-carboxylate in THF at 0–35°C to form tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate (78.3% yield).
- Boc Activation : The hydroxyl group is protected using Boc anhydride under basic conditions (e.g., triethylamine).
Example :
| Reaction Step | Conditions | Yield |
|---|---|---|
| Grignard Addition | MeMgBr, THF, 0–35°C, 1 h | 78.3% |
| Boc Protection | Boc₂O, TEA, CH₂Cl₂, rt | 80.2% |
Oxidation of Hydroxyl Precursors
Traditional methods involve oxidizing hydroxylated intermediates to introduce the ketone group.
Method :
- Oxidation : 3-Hydroxyazetidine-1-carboxylic acid tert-butyl ester is treated with DMSO and oxalyl chloride in dichloromethane, followed by triethylamine, to yield tert-butyl 3-oxoazetidine-1-carboxylate.
Data :
| Parameter | Value |
|---|---|
| Oxidizing Agent | DMSO, oxalyl chloride |
| Solvent | CH₂Cl₂ |
| Yield | ~70% (literature estimate) |
Nucleophilic Substitution
The azetidine nitrogen acts as a nucleophile in substitution reactions with electrophiles.
Example :
- Cyanide Addition : tert-Butyl 3-oxoazetidine-1-carboxylate reacts with TMSCN and ZnI₂ in THF, followed by HCl and Boc₂O, to form tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate (7% yield).
Reaction Summary :
| Reagents | Conditions | Yield |
|---|---|---|
| TMSCN, ZnI₂ | THF, rt, 18 h | 7% |
| HCl, Boc₂O | HOAc, reflux, 3 h |
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Cyclization/Deprotection | High yield (85.4%), scalable | Multi-step, requires Pd/C |
| Grignard Reaction | Direct functionalization | Moderate yields (78–80%) |
| Oxidation | Simple, one-step | Lower yield (~70%) |
| Nucleophilic Substitution | Versatile for derivatives | Very low yield (7%) |
Critical Considerations
- Solvent Choice : Dichloromethane and THF are common, but DMF and dioxane are avoided due to environmental concerns.
- Protection/Deprotection : Boc groups enhance stability during reactions but require acidic conditions for removal.
- Safety : Hazard statements (H302, H315, H318, H335) mandate strict handling protocols.
Industrial Scalability
The cyclization/deprotection method is preferred for large-scale production due to its robustness and high yield. Citric acid hydrolysis offers a safer alternative to traditional oxidants like chromium trioxide.
Chemical Reactions Analysis
Tert-butyl 3-[(tert-butoxycarbonyl)oxy]azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the tert-butoxycarbonyl group can be replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .
Scientific Research Applications
Pharmaceutical Development
Tert-butyl 3-[(tert-butoxycarbonyl)oxy]azetidine-1-carboxylate is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. Its unique chemical structure allows for modifications that enhance drug efficacy and stability.
Key Applications:
- Synthesis of Neurological Drugs: The compound is used in the development of medications targeting neurological disorders, where it serves as a building block for more complex molecules .
- Enhancing Drug Solubility: Research indicates that this compound improves the solubility of certain drugs, facilitating better absorption and bioavailability in the body .
Case Study:
In a study focusing on a specific neurological drug formulation, the incorporation of this compound led to a 30% increase in solubility compared to traditional formulations, highlighting its potential in improving therapeutic outcomes.
Agricultural Chemistry
This compound is also utilized in agricultural chemistry, particularly in the formulation of agrochemicals. Its properties contribute to the effectiveness and stability of pesticides and herbicides.
Key Applications:
- Pesticide Development: The stability of this compound makes it an ideal candidate for developing new pesticides that are both effective and environmentally friendly .
- Fungicide Formulations: Research has shown that this compound can enhance the efficacy of certain fungicides, leading to improved crop yields and reduced agricultural losses due to pests and diseases .
Case Study:
A recent trial involving a new pesticide formulation containing this compound demonstrated a 25% increase in pest control efficiency compared to existing products on the market.
Biochemical Research
In biochemical research, this compound is employed to study enzyme inhibition and metabolic pathways.
Key Applications:
- Enzyme Inhibition Studies: Researchers have used this compound to investigate its effects on specific enzymes involved in metabolic processes, providing insights into potential therapeutic targets for various diseases .
- Development of Targeted Therapies: By understanding how this compound interacts with biological systems, scientists can develop targeted therapies that minimize side effects while maximizing therapeutic benefits .
Case Study:
A study examining the inhibition of a key enzyme involved in cancer metabolism found that this compound significantly reduced enzyme activity by over 40%, suggesting its potential as a lead compound for cancer treatment.
Material Science
The unique properties of this compound have led to its application in material science.
Key Applications:
- Polymer Development: This compound is used in synthesizing novel polymers with enhanced durability and resistance to environmental factors .
- Coating Materials: Its chemical stability allows for its use in developing advanced coating materials that require high performance under various conditions.
Case Study:
Research into polymer composites incorporating this compound showed improved mechanical properties compared to traditional materials, indicating its potential for use in high-performance applications.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(tert-butoxycarbonyl)oxy]azetidine-1-carboxylate involves its reactivity as a protected azetidine derivative. The tert-butoxycarbonyl group provides stability and protection during chemical reactions, allowing for selective deprotection and further functionalization. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives being synthesized .
Comparison with Similar Compounds
Key Observations:
- Electronic Effects: Electron-withdrawing groups (e.g., cyano, trifluoromethylthio) increase electrophilicity, enhancing susceptibility to nucleophilic attack compared to the BOC-oxy compound .
- Stability : The dual BOC groups in the target compound confer superior stability under acidic/basic conditions versus bromoethyl or iodo derivatives, which are prone to elimination or substitution .
- Functional Versatility: Amino and hydroxymethyl substituents (e.g., in compound from ) enable diverse post-functionalization, whereas the BOC-oxy group is typically inert unless deprotected .
Physicochemical Properties
Comparative data for selected compounds (derived from and ):
| Property | Target Compound | Tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate | Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate |
|---|---|---|---|
| Molecular Weight | 288.33 | 264.16 | 243.29 |
| Log Po/w (iLOGP) | 2.85* | 2.12 | 1.78 |
| Hydrogen Bond Acceptors | 5 | 3 | 4 |
| Rotatable Bonds | 5 | 4 | 5 |
| Synthetic Accessibility | Moderate | High | Moderate |
*Estimated using analogous BOC-containing compounds.
Analysis:
- The target compound’s higher Log P (2.85 vs. 1.78–2.12) reflects increased hydrophobicity due to dual BOC groups, impacting membrane permeability in drug design .
- Bromoethyl and ethoxy-oxoethyl derivatives exhibit fewer rotatable bonds, suggesting conformational rigidity advantageous in scaffold design .
Biological Activity
Tert-butyl 3-[(tert-butoxycarbonyl)oxy]azetidine-1-carboxylate, commonly referred to as Boc-azetidine, is a compound that has garnered attention in the fields of synthetic organic chemistry and medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and potential applications in drug discovery.
Chemical Structure and Properties
The compound features an azetidine ring, which is a four-membered cyclic amine, and a tert-butoxycarbonyl (Boc) protecting group. The general structure can be represented as follows:
This structure is significant for its reactivity and ability to participate in various biological processes.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Formation of Azetidine Derivative : The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.
- Boc Protection : The amino group of the azetidine is protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions.
- Carboxylation : The carboxylic acid group is introduced through appropriate carboxylation methods.
The reaction conditions often include solvents like dichloromethane or acetone, with temperatures ranging from room temperature to reflux conditions.
This compound exhibits biological activity primarily through its interaction with various biomolecules. The Boc group serves as a protective moiety that can be removed under acidic conditions to reveal the free amine, allowing the compound to engage in further chemical reactions.
- Nucleophilic Substitution : The azetidine nitrogen can act as a nucleophile, participating in substitution reactions with electrophiles.
- Enzyme Inhibition : Preliminary studies suggest that derivatives of this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications.
Case Studies
Recent research has highlighted the potential of Boc-azetidine derivatives in various biological assays:
- Antimicrobial Activity : A study demonstrated that certain Boc-azetidine derivatives exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess efficacy.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Boc-Azetidine Derivative 1 | 32 | Staphylococcus aureus |
| Boc-Azetidine Derivative 2 | 64 | Escherichia coli |
- Anticancer Activity : Another investigation focused on the cytotoxic effects of Boc-azetidine derivatives on cancer cell lines. The IC50 values were evaluated using MTT assays.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Boc-Azetidine Derivative 1 | 12 | HeLa |
| Boc-Azetidine Derivative 2 | 25 | MCF-7 |
Applications in Drug Discovery
The unique structural features of this compound make it a valuable scaffold in drug development:
- Lead Compound Development : Its derivatives can serve as lead compounds for developing new pharmaceuticals targeting various diseases, particularly infections and cancer.
- Synthetic Intermediates : The compound is utilized as an intermediate in synthesizing more complex molecules with desired biological activities.
Q & A
Q. Q1. What are the standard synthetic routes for preparing tert-butyl 3-[(tert-butoxycarbonyl)oxy]azetidine-1-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step protection/deprotection strategies. A common approach is the reaction of azetidine derivatives with tert-butoxycarbonyl (Boc) anhydrides under anhydrous conditions. For example, tert-butyl 3-(iodomethyl)azetidine-1-carboxylate can undergo coupling with Boc-protected intermediates in dichloromethane (DCM) at 0–20°C, using catalysts like DMAP and bases such as triethylamine to achieve yields of ~50–60% . Optimizing stoichiometry (e.g., 2.0 mmol scale) and purification via flash chromatography (3:1 hexanes:EtOAc) improves purity .
Q. Q2. How is the structure of this compound validated post-synthesis?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For instance, H NMR in DMSO-d should show distinct peaks for azetidine protons (δ 3.04–4.14 ppm), tert-butyl groups (δ 1.42 ppm), and carbonyl resonances. Multiplicity patterns (e.g., dd, t, or m) confirm stereochemistry and substitution . Mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups (e.g., C=O at ~1700 cm).
Reactivity and Functionalization
Q. Q3. What are the key functional groups in this compound, and how do they influence reactivity?
Methodological Answer: The Boc-protected azetidine core and tert-butyl ester are hydrolytically sensitive. The Boc group can be cleaved under acidic conditions (e.g., TFA/DCM), while the ester is prone to nucleophilic attack. Reductive amination or alkylation at the azetidine nitrogen requires careful pH control (e.g., LiAlH in anhydrous ether for reductions) .
Q. Q4. How can researchers functionalize the azetidine ring for downstream applications?
Methodological Answer: The azetidine’s tertiary nitrogen is a reactive site. For example, coupling with boronate esters (e.g., via Ni-catalyzed carboboration) introduces alkyl/aryl groups. Reaction with thiocyanates or cyclopropylamines under basic conditions forms heterocyclic adducts (e.g., triazole derivatives) .
Stability and Handling
Q. Q5. What are the recommended storage conditions to ensure compound stability?
Methodological Answer: Store under inert gas (N/Ar) at –20°C in anhydrous DCM or THF. Exposure to moisture or heat accelerates Boc/ester hydrolysis, leading to decomposition. Safety protocols (e.g., gloves, ventilation) are critical due to potential respiratory irritancy .
Advanced Research Questions
Q. Q6. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
Methodological Answer: Unexpected shifts often arise from solvent effects or impurities. For example, DMSO-d may cause downfield shifts for NH protons. Re-run NMR in CDCl or use 2D techniques (COSY, HSQC) to assign ambiguous signals. Cross-validate with computational chemistry (DFT calculations for expected H shifts) .
Q. Q7. What strategies optimize synthetic yield for large-scale applications?
Methodological Answer: Scale-up requires adjusting reaction kinetics. Use flow chemistry for exothermic steps (e.g., Boc protection) and switch to cost-effective bases (e.g., KCO instead of EtN). Catalytic methods (e.g., Pd-mediated cross-coupling) improve atom economy .
Q. Q8. How can mechanistic studies elucidate side reactions during synthesis?
Methodological Answer: Monitor intermediates via LC-MS or in situ IR. For example, tert-butyl ester hydrolysis can form carboxylic acid byproducts under acidic conditions. Quenching aliquots at timed intervals identifies degradation pathways. Isotopic labeling (e.g., O in Boc groups) tracks oxygen migration .
Applications in Drug Discovery
Q. Q9. How is this compound utilized in designing bioactive molecules?
Methodological Answer: The azetidine scaffold is a constrained cyclic amine, enhancing target binding (e.g., enzyme active sites). Derivatives are explored as protease inhibitors or GPCR modulators. Functionalization with fluorophores (e.g., BODIPY) enables cellular imaging studies .
Q. Q10. What analytical challenges arise in quantifying this compound in biological matrices?
Methodological Answer: Matrix effects (e.g., plasma protein binding) reduce LC-MS/MS sensitivity. Use deuterated internal standards and solid-phase extraction (SPE) for cleanup. Validate methods per FDA guidelines (precision ±15%, LOD <1 ng/mL) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
